Melarsen oxide

Descripción general

Descripción

El óxido de melarsen es un compuesto organoarsénico conocido principalmente por su papel como metabolito activo del melarsoprol, un fármaco utilizado en el tratamiento de la tripanosomiasis africana (enfermedad del sueño). Este compuesto se caracteriza por su alta afinidad por los grupos tiol, lo que le permite interrumpir procesos bioquímicos esenciales en organismos parásitos .

Métodos De Preparación

La síntesis del óxido de melarsen implica varios pasos:

Conversión de Triclorotiazina a Diaminoclotriazina: Este paso se lleva a cabo en un medio amoniacal.

Formación de Clorhidrato de Ácido Melarsen: La diaminoclotriazina se hace reaccionar con ácido arsánico para producir clorhidrato de ácido melarsen.

Reducción a Dihidrato de Óxido de Melarsen: El clorhidrato de ácido melarsen se reduce luego a dihidrato de óxido de melarsen.

Los métodos de producción industrial siguen rutas sintéticas similares, pero están optimizados para la producción a gran escala para garantizar alta pureza y rendimiento.

Análisis De Reacciones Químicas

El óxido de melarsen se somete a varios tipos de reacciones químicas:

Oxidación: El óxido de melarsen se puede oxidar para formar varios productos, incluidos compuestos inorgánicos de arsénico.

Reducción: Se puede reducir para formar ácido melarsen.

Sustitución: El óxido de melarsen reacciona con compuestos que contienen tiol, formando aductos estables.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemistry

Melarsen oxide serves as a reagent in synthesizing other organoarsenic compounds. Its role in chemical reactions includes:

- Oxidation : Can be oxidized to form various inorganic arsenic compounds.

- Reduction : Can be reduced to form melarsen acid.

- Substitution Reactions : Reacts with thiol-containing compounds, forming stable adducts.

Biology

In biological research, this compound has been studied for its interactions with proteins that contain thiol groups. Notable findings include:

- Inhibition of Yeast Growth : this compound inhibits the growth of Schizosaccharomyces pombe, demonstrating its toxic effects on eukaryotic cells .

- Adduct Formation : It forms a toxic adduct with trypanothione (known as Mel T), which inhibits trypanothione synthesis and is involved in redox balance in trypanosomes .

Medicine

This compound is crucial in the treatment of African trypanosomiasis:

- Therapeutic Efficacy : In rodent models, this compound has shown promising results against acute infections, curing 100% of treated mice at specific dosages .

- Blood-Brain Barrier Penetration : Demonstrated sufficient penetration across the blood-brain barrier, making it a potential candidate for treating central nervous system infections caused by Trypanosoma brucei.

Industry

In industrial applications, this compound is being explored for developing new therapeutic agents and studying arsenic biotransformation processes. Its unique properties make it valuable for:

- Drug Development : Investigating safer alternatives to existing arsenical therapies.

- Biotransformation Studies : Understanding how arsenic compounds are metabolized in biological systems.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 15 minutes post-administration |

| Clearance | 21.5 mL/min/kg |

| Half-life | 3.9 hours |

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Growth Inhibition | Inhibits Schizosaccharomyces pombe growth |

| Adduct Formation | Forms toxic adducts with trypanothione |

| Therapeutic Efficacy | Cures rodent models of acute trypanosomiasis |

Case Study 1: Efficacy Against Trypanosomiasis

In a controlled study involving rodent models, this compound was administered at doses ranging from 0.1 to 1 mg/kg intravenously. The results indicated a complete cure rate among the subjects, highlighting its potential as an effective treatment option against late-stage African trypanosomiasis .

Case Study 2: Toxicity and Mechanism of Action

Research demonstrated that this compound's toxicity can be mitigated by thiamine and its analogues. The uptake mechanism involves a membrane protein (car1p), which facilitates the transport of this compound into cells . This finding suggests potential therapeutic strategies to reduce toxicity while maintaining efficacy.

Mecanismo De Acción

El óxido de melarsen ejerce sus efectos uniéndose irreversiblemente a grupos sulfhidrilo en enzimas como la piruvato quinasa. Esta unión interrumpe la función de la enzima, lo que lleva a una detención de la producción de energía en organismos parásitos. El compuesto también forma aductos estables con tripanotiona, una molécula clave en el equilibrio redox de los tripanosomas .

Comparación Con Compuestos Similares

El óxido de melarsen es único entre los compuestos organoarsénicos debido a su alta afinidad por los grupos tiol y su efectividad contra las etapas temprana y tardía de la tripanosomiasis. Los compuestos similares incluyen:

Melarsoprol: El profármaco del óxido de melarsen, utilizado en el tratamiento de la tripanosomiasis africana.

Trióxido de Arsénico: Utilizado en el tratamiento de la leucemia promielocítica aguda.

Triparsamida: Un fármaco arsenical más antiguo utilizado para la enfermedad del sueño

El óxido de melarsen destaca por su mecanismo de acción específico y su capacidad para penetrar la barrera hematoencefálica, lo que lo hace efectivo en el tratamiento de la tripanosomiasis en estadio tardío.

Actividad Biológica

Melarsen oxide, the active metabolite of the trypanocidal drug melarsoprol, has garnered attention for its biological activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This article explores the compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems.

This compound exhibits its biological activity primarily through the inhibition of critical metabolic pathways in Trypanosoma brucei. It is known to inhibit glycolytic enzymes and forms stable complexes with trypanothione reductase, which is essential for the parasite's survival. The uptake of this compound into trypanosomes occurs via specific transporters, notably the P2 (TbAT1) adenosine transporter, which also facilitates thiamine uptake. This dependency on thiamine transport mechanisms suggests a unique interaction between this compound and the parasite's metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a short half-life of approximately 3.9 hours in vivo, with peak plasma concentrations reached within 5 to 15 minutes post-administration . The compound is rapidly eliminated, which may necessitate frequent dosing in therapeutic settings. Studies indicate that this compound can cross the blood-brain barrier, making it a potential alternative to melarsoprol for treating central nervous system involvement in trypanosomiasis .

Biological Activity and Toxicity

This compound has been shown to have significant bioactivity against Trypanosoma brucei with rapid lytic effects observed in vitro. For instance, treatment with 10 µM this compound resulted in complete lysis of wild-type bloodstream forms within one hour . However, the compound's toxicity is not limited to parasites; it can also affect mammalian cells. The selectivity index (SI), which measures the compound's toxicity to mammalian cells relative to its efficacy against trypanosomes, is crucial for evaluating its therapeutic potential.

Table: Summary of Biological Activity and Toxicity

| Parameter | Value |

|---|---|

| Half-Life | 3.9 hours |

| Peak Concentration | 5-15 minutes |

| In Vitro Lytic Effect | Complete lysis within 1 hour at 10 µM |

| Selectivity Index (SI) | Varies by study |

Case Studies and Research Findings

- In Vivo Studies : Research conducted on mice demonstrated that this compound effectively penetrates the central nervous system and exhibits trypanocidal activity comparable to that of melarsoprol . This finding supports its potential use in treating late-stage sleeping sickness.

- Resistance Mechanisms : Investigations into resistance mechanisms have shown that while some strains exhibit reduced sensitivity to melaminophenyl arsenicals like this compound, alternative uptake pathways may mitigate this resistance .

- Comparative Efficacy : In studies comparing various arsenical compounds, this compound was found to be less toxic than its parent compound melarsoprol while maintaining effective anti-trypanosomal activity. This characteristic highlights its potential as a safer therapeutic option .

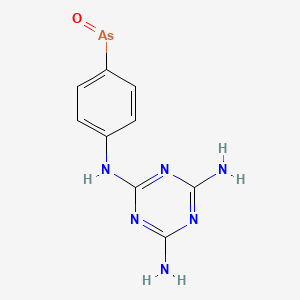

Propiedades

IUPAC Name |

2-N-(4-arsorosophenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9AsN6O/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(10-17)2-4-6/h1-4H,(H5,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKGKLBKFOIXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9AsN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176247 | |

| Record name | Melarsen oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21840-08-4 | |

| Record name | Melarsen oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21840-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsen oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021840084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-34642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melarsen oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-arsenosophenyl)-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSEN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XH88IXE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.